Glycolic acid oxidase inhibitor 1

Vue d'ensemble

Description

L'inhibiteur de l'oxydase glycolique 1 est un composé connu pour sa capacité à inhiber l'oxydase glycolique, une enzyme impliquée dans la biosynthèse de l'oxalate. Cette inhibition est particulièrement importante dans le contexte de la prévention et du traitement de la lithiase rénale à l'oxalate de calcium (calculs rénaux) en réduisant la production d'oxalate .

Méthodes De Préparation

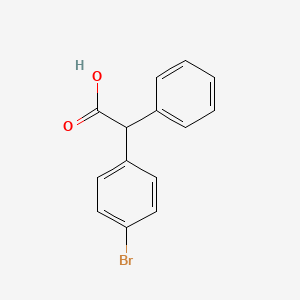

Voies de synthèse et conditions de réaction : La synthèse de l'inhibiteur de l'oxydase glycolique 1 implique la préparation de composés de 4-substitués-3-hydroxy-3-pyrroline-2,5-dione. La voie de synthèse détaillée et les conditions de réaction sont décrites dans le brevet EP0021228A1 . Le composé est généralement synthétisé par une série de réactions organiques, y compris la bromation et la cyclisation, dans des conditions contrôlées pour assurer une pureté et un rendement élevés.

Méthodes de production industrielle : La production industrielle de l'inhibiteur de l'oxydase glycolique 1 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. Le composé est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de l'oxydase glycolique 1 subit principalement des réactions d'oxydation et de substitution. Ces réactions sont essentielles à son activité inhibitrice contre l'oxydase glycolique.

Réactifs et conditions courants :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Substitution : Les réactions de substitution impliquent généralement des réactifs nucléophiles qui remplacent des groupes fonctionnels spécifiques sur la molécule.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et substitués de l'inhibiteur de l'oxydase glycolique 1, qui peuvent présenter différents niveaux d'activité inhibitrice.

4. Applications de la recherche scientifique

L'inhibiteur de l'oxydase glycolique 1 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude de l'inhibition enzymatique.

Biologie : Investigué pour son rôle dans les voies métaboliques impliquant le glycolate et l'oxalate.

Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits nécessitant l'inhibition enzymatique.

5. Mécanisme d'action

Le mécanisme d'action de l'inhibiteur de l'oxydase glycolique 1 implique l'inhibition de l'oxydase glycolique. Cette enzyme catalyse l'oxydation du glycolate en glyoxylate, un précurseur de l'oxalate. En inhibant cette enzyme, l'inhibiteur de l'oxydase glycolique 1 réduit la production d'oxalate, empêchant ainsi la formation de calculs rénaux à l'oxalate de calcium . La cible moléculaire de ce composé est le site actif de l'oxydase glycolique, où il se lie et inhibe l'activité de l'enzyme.

Composés similaires :

Acide kojique : Un autre inhibiteur de la tyrosinase utilisé dans les industries alimentaire et cosmétique.

Hydroquinone : Un composé utilisé dans les produits éclaircissants pour la peau qui inhibe également la tyrosinase.

Arbutine : Un composé naturel ayant une activité inhibitrice de la tyrosinase, utilisé en cosmétique.

Unicité : L'inhibiteur de l'oxydase glycolique 1 est unique en son inhibition spécifique de l'oxydase glycolique, ce qui le rend particulièrement efficace pour réduire la production d'oxalate et prévenir les calculs rénaux. Contrairement aux autres inhibiteurs de la tyrosinase, son application principale est le domaine médical pour le traitement de la lithiase rénale .

Applications De Recherche Scientifique

Glycolic acid oxidase inhibitor 1 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enzyme inhibition.

Biology: Investigated for its role in metabolic pathways involving glycolate and oxalate.

Industry: Utilized in the development of pharmaceuticals and other products that require enzyme inhibition.

Mécanisme D'action

The mechanism of action of glycolic acid oxidase inhibitor 1 involves the inhibition of glycolate oxidase. This enzyme catalyzes the oxidation of glycolate to glyoxylate, a precursor of oxalate. By inhibiting this enzyme, this compound reduces the production of oxalate, thereby preventing the formation of calcium oxalate kidney stones . The molecular target of this compound is the active site of glycolate oxidase, where it binds and inhibits the enzyme’s activity.

Comparaison Avec Des Composés Similaires

Kojic Acid: Another tyrosinase inhibitor used in the food and cosmetic industries.

Hydroquinone: A compound used in skin-lightening products that also inhibits tyrosinase.

Arbutin: A natural compound with tyrosinase inhibitory activity, used in cosmetics.

Uniqueness: Glycolic acid oxidase inhibitor 1 is unique in its specific inhibition of glycolate oxidase, making it particularly effective in reducing oxalate production and preventing kidney stones. Unlike other tyrosinase inhibitors, its primary application is in the medical field for the treatment of renal lithiasis .

Propriétés

IUPAC Name |

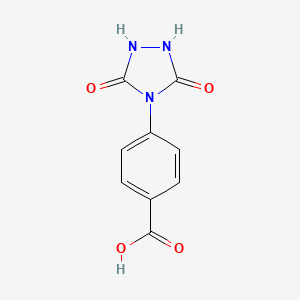

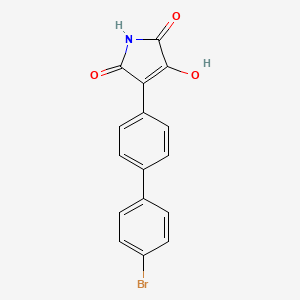

3-[4-(4-bromophenyl)phenyl]-4-hydroxypyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13-14(19)16(21)18-15(13)20/h1-8H,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLWRZOUOGMDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=C(C(=O)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228231 | |

| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77529-42-1 | |

| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077529421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 3-(4'-bromo-(1,1'-biphenyl)-4-yl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

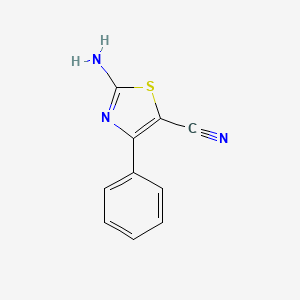

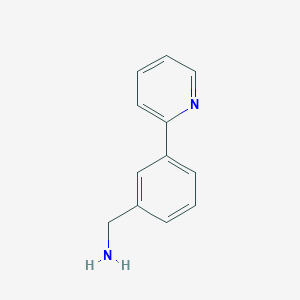

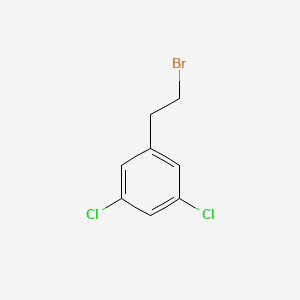

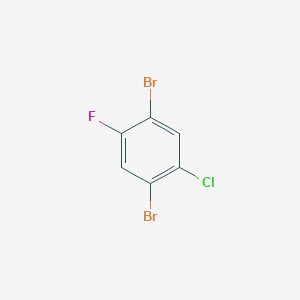

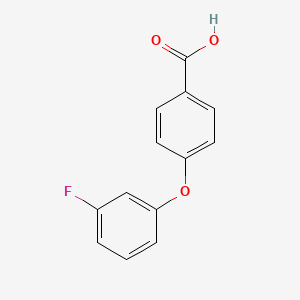

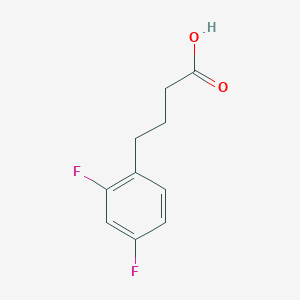

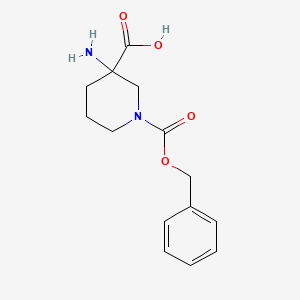

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid](/img/structure/B3183394.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3183433.png)